molecular formula C9H5BrClN B1526003 5-Bromo-7-chloroquinoline CAS No. 1215767-84-2

5-Bromo-7-chloroquinoline

Cat. No.: B1526003
CAS No.: 1215767-84-2
M. Wt: 242.5 g/mol
InChI Key: CMWLIWRAKZQZII-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinoline derivatives have shown cytotoxic effects against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7-chloroquinoline is not well-established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known that the compound is stable under normal conditions and is stored at room temperature .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles based on their chemical structure .

Properties

IUPAC Name

5-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWLIWRAKZQZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215767-84-2
Record name 5-bromo-7-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 8-amino-5-bromo-7-chloroquinoline (700 mg, 2.72 mmol) in water (27 mL) at 0° C. was added concentrated sulfuric acid until the solid was mostly dissolved and the solution was a bright yellow. A solution of NaNO2 (375 mg, 5.44 mmol) in water (7 mL) was added dropwise to the stirring quinoline solution. After stirring at 0° C. for an additional 15 minutes, the cold solution was slowly added to stirring H3PO2 (6.5 mL, 54 mmol) at 65° C. Following complete addition of the cold solution, the mixture continued to be stirred at 65° C., and additional H3PO2 was added until the solution became colorless and no additional product formation was observed by LC/MS. Upon completion, the mixture was allowed to cool to room temperature, neutralized with 1M NaOH (aq), then extracted twice with EtOAc. The combined organics were washed with water (2×50 mL) then saturated NaCl (aq) (50 mL). The organics were dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 0-5% EtOAc/hexanes to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.95 (dd, J=1.4, 4.1 Hz, 1H), 8.50 (d, J=8.5 Hz, 1H), 8.10 (d, =0.9 Hz, 1H), 7.83 (d, J=1.8 Hz, 1H), 7.52 (dd, J=4.1, 8.5 Hz, 1H); LC6: 3.90 min. (M+H) 244.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
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solvent
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0 (± 1) mol
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reactant
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375 mg
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reactant
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0 (± 1) mol
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reactant
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7 mL
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solvent
Reaction Step Three
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Quantity
6.5 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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